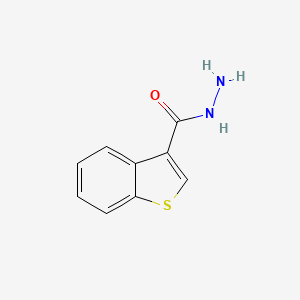

1-Benzothiophene-3-carbohydrazide

Übersicht

Beschreibung

1-Benzothiophene-3-carbohydrazide is a chemical compound that belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. Benzothiophenes have been extensively studied due to their wide range of pharmacological activities and potential therapeutic applications . The compound itself is a derivative of benzothiophene with a carbohydrazide functional group, which can be involved in various chemical reactions and may exhibit interesting physical and chemical properties.

Synthesis Analysis

The synthesis of benzothiophene derivatives can be achieved through various methods. One approach involves the heterocyclization reactions of 1-(2-mercaptophenyl)-2-yn-1-ols, which can be obtained from alkynylation of 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones. These intermediates can be converted into benzothiophene derivatives using palladium-catalyzed or radical-promoted heterocyclodehydration processes . Another method includes the carbanion-induced base-catalyzed synthesis, which allows the formation of highly functionalized benzothiophenes through ring-transformation reactions . Additionally, samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate can be used to synthesize polysubstituted benzothiophenes .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives can be complex and exhibit polymorphism, as seen in the star-shaped triphenylamine-benzene-1,3,5-tricarbohydrazide molecule, which displays multiple polymorphs with different fluorescence colors due to its twisted molecular conformation . The crystal structure of 1-benzothiophene-2-carboxylic acid, a related compound, has been determined, showing a complex 3D arrangement with hydrogen-bonded dimers and various intermolecular interactions .

Chemical Reactions Analysis

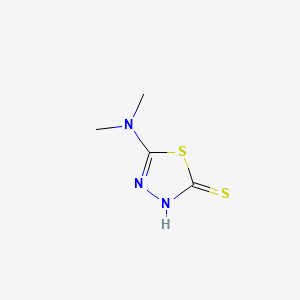

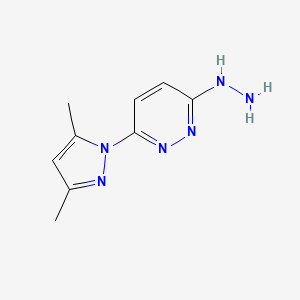

Benzothiophene derivatives can undergo a variety of chemical reactions. For instance, 3-chloro-2-chlorocarbonylbenzo[b]thiophene can be converted into acid hydrazide, which can then react with formic acid or phenyl isothiocyanate to yield different heterocyclic compounds such as oxadiazoles, thiadiazoles, and triazoles . The synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide involves the reaction of an aldehyde with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide, indicating the reactivity of the carbohydrazide group .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives can be influenced by their molecular structure and substituents. For example, the presence of flexible chains in the star-shaped molecule mentioned earlier leads to rare polymorphic properties and mechanofluorochromic activities . The crystal structure analysis of benzothiophene carboxylic acid reveals the importance of intermolecular interactions in determining the solid-state properties of these compounds . Additionally, the synthesis of novel biologically active benzothiazine derivatives showcases the potential for these compounds to possess antibacterial and radical scavenging activities .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

1-Benzothiophene-3-carbohydrazide has been utilized in the synthesis of various heterocyclic compounds. It reacts with different compounds to form derivatives with potential biological activities. These derivatives have been studied for their antimicrobial, analgesic, and anthelmintic properties (Naganagowda et al., 2011).

Corrosion Inhibition

In the field of materials science, this compound has been investigated for its role in corrosion inhibition. Specifically, its effectiveness in protecting aluminium alloys in acidic environments has been a subject of study. The compound has shown to act as a cathodic inhibitor, with its efficiency increasing at higher concentrations and lower temperatures (Kini et al., 2011).

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of this compound derivatives have been a subject of interest. Studies have focused on determining the crystal structures of these compounds using techniques like X-ray powder diffraction, exploring their potential in various pharmacological applications due to their unique structural properties (Dugarte-Dugarte et al., 2021).

Antimicrobial and Anthelmintic Activities

Compounds derived from this compound have been synthesized and evaluated for their antimicrobial and anthelmintic activities. These studies contribute to the understanding of the potential use of these derivatives in treating various infections and infestations (Naganagowda et al., 2010).

Environmental Applications

In environmental studies, derivatives of this compound have been used to explore microbial cometabolism processes. These studies help in understanding the biotransformation of certain compounds in the environment, particularly in relation to sulfur-containing compounds like benzothiophene (Fedorak & Grbìc-Galìc, 1991).

Synthesis Methods

Research has also focused on novel methods for synthesizing this compound and its derivatives. These studies aim to improve the efficiency and selectivity of the synthesis process, contributing to the development of pharmaceuticals and other chemicals (Litvinova & Tikhomirov, 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-benzothiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-11-9(12)7-5-13-8-4-2-1-3-6(7)8/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISUPLDFMRTYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397125 | |

| Record name | 1-benzothiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78676-34-3 | |

| Record name | 1-benzothiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

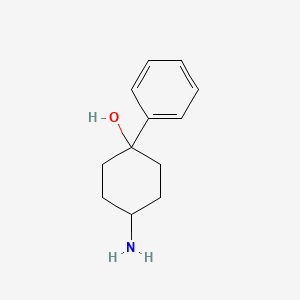

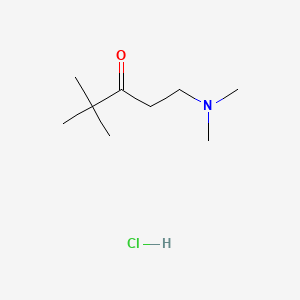

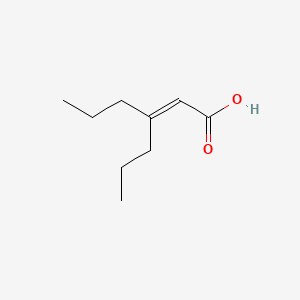

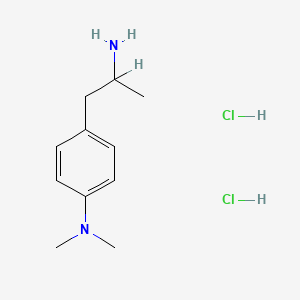

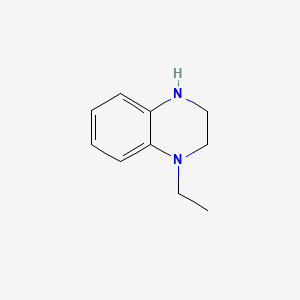

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-Benzothiophene-3-carbohydrazide in corrosion inhibition?

A: this compound derivatives have shown promising results as corrosion inhibitors for aluminum alloys in acidic environments. Specifically, a derivative named 2-chloro-1-benzothiophene-3-carbohydrazide (CBTC) demonstrated effective corrosion inhibition on a 6061 Al alloy/SiCp composite in 1 M hydrochloric acid solution. [, ] The research suggests that CBTC acts primarily as a cathodic inhibitor, effectively reducing the corrosion rate by adsorbing onto the composite's surface. [] This adsorption forms a protective layer, hindering the interaction between the corrosive solution and the metal surface.

Q2: How does the structure of this compound derivatives influence their effectiveness as corrosion inhibitors?

A: While specific structure-activity relationship (SAR) studies are limited in the provided research, it's suggested that the presence of heteroatoms like sulfur and nitrogen in the this compound structure plays a crucial role in its corrosion inhibition properties. [] These atoms act as electron donors, facilitating the adsorption of the inhibitor molecules onto the metal surface. Further research investigating different substituents on the benzothiophene ring could provide a more comprehensive understanding of the SAR and lead to the development of even more potent corrosion inhibitors.

Q3: What are the limitations of using this compound derivatives as corrosion inhibitors?

A: The provided research highlights that the inhibition efficiency of these compounds can decrease with increasing temperature. [] This suggests a weaker adsorption force at higher temperatures, potentially limiting their application in high-temperature environments. Additionally, long-term stability and the potential environmental impact of these compounds require further investigation before large-scale industrial application.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.